molecular formula C11H6ClN3O2S B2777233 N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919758-72-8

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2777233
CAS No.: 919758-72-8
M. Wt: 279.7
InChI Key: LVNHYTGYJRXCDH-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide typically involves a multi-step reaction process. One common method starts with the preparation of 6-chloro-1,3-benzothiazole-2-amine by reacting 4-chloroaniline with potassium thiocyanate . This intermediate is then subjected to further reactions to introduce the isoxazole and carboxamide functionalities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide
  • 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives
  • 1,3,4-oxadiazole derivatives

Uniqueness

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its combined isoxazole and benzothiazole moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of antimicrobial activity and potentially lower toxicity .

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide is a synthetic compound that has garnered attention for its diverse biological activities, particularly its potential as an anti-inflammatory and anticancer agent. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a benzothiazole and an isoxazole moiety. The presence of chlorine in the benzothiazole ring enhances its lipophilicity, which may influence its pharmacokinetic properties. The molecular formula is C12H8ClN3O2S, with a molecular weight of approximately 279.70 g/mol .

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of prostaglandins, which are mediators of inflammation. The compound affects the arachidonic acid pathway, resulting in significant anti-inflammatory effects.

Target Enzymes

  • COX-1 : Involved in the production of protective prostaglandins in the stomach.
  • COX-2 : Induced during inflammation and contributes to pain and swelling.

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory properties. In vitro studies have shown that it significantly reduces inflammation markers in various cell lines, making it a candidate for treating inflammatory diseases .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies demonstrate that it induces apoptosis in cancer cells by modulating pathways involving p53 activation and mitochondrial function. It has shown effectiveness against several cancer cell lines, including:

  • MCF7 (breast cancer)
  • A549 (lung cancer)
  • Colo205 (colorectal cancer)

Table 1 summarizes the IC50 values for various cancer cell lines:

Cell LineIC50 (µM)Mechanism
MCF715.2Apoptosis induction
A54912.8Cell cycle arrest
Colo20510.5Mitochondrial pathway modulation

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of this compound, researchers treated lipopolysaccharide (LPS)-induced RAW264.7 macrophages with varying concentrations of the compound. Results showed a dose-dependent decrease in nitric oxide production and pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Study 2: Anticancer Activity

Another investigation focused on the compound's anticancer properties against breast cancer cells (MCF7). The study revealed that treatment with this compound resulted in significant cell death through apoptosis, with an observed increase in caspase activity .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3O2S/c12-6-1-2-7-9(5-6)18-11(14-7)15-10(16)8-3-4-13-17-8/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNHYTGYJRXCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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